molecular formula C10H20BrN3 B14089752 1-Azido-10-bromo-decane

1-Azido-10-bromo-decane

Cat. No.: B14089752
M. Wt: 262.19 g/mol
InChI Key: ZCTQLQPACJNJRC-UHFFFAOYSA-N
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Description

1-Azido-10-bromo-decane is an organic compound with the molecular formula C10H20BrN3 It is a member of the azidoalkane family, characterized by the presence of both an azido group (-N3) and a bromo group (-Br) attached to a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-10-bromo-decane can be synthesized through a multi-step process starting from decane. One common method involves the bromination of decane to form 1-bromodecane, followed by the substitution of the bromine atom with an azido group. This can be achieved by reacting 1-bromodecane with sodium azide (NaN3) in a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

1-Azido-10-bromo-decane undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for the substitution of the bromine atom with an azido group.

    Dimethyl Sulfoxide (DMSO): A common solvent for the substitution reaction.

    Alkynes: React with the azido group in cycloaddition reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the azido group to an amine.

Major Products

    Triazoles: Formed from the cycloaddition of the azido group with alkynes.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

1-Azido-10-bromo-decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-10-bromo-decane primarily involves its reactivity due to the presence of the azido and bromo groups The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole ringsThese reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Bromodecane: Similar in structure but lacks the azido group.

    1-Azido-decane: Similar in structure but lacks the bromo group. It can participate in cycloaddition reactions but has different reactivity compared to 1-azido-10-bromo-decane.

Uniqueness

This compound is unique due to the presence of both azido and bromo groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C10H20BrN3

Molecular Weight

262.19 g/mol

IUPAC Name

1-azido-10-bromodecane

InChI

InChI=1S/C10H20BrN3/c11-9-7-5-3-1-2-4-6-8-10-13-14-12/h1-10H2

InChI Key

ZCTQLQPACJNJRC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCBr)CCCCN=[N+]=[N-]

Origin of Product

United States

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